2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Acetylation: The indole derivative is acetylated to introduce the acetamido group.
Thiadiazole Formation: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final compound is obtained by coupling the indole derivative with the thiadiazole derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as tryptophan, serotonin.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as sulfamethoxazole.
Uniqueness
2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of the indole and thiadiazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9(21)16-12-4-3-5-13-11(12)6-7-20(13)8-14(22)17-15-19-18-10(2)23-15/h3-7H,8H2,1-2H3,(H,16,21)(H,17,19,22) |
InChI Key |
KGFBXEBXESLNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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